1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular architecture. For instance, Kumar et al. (2004) described the synthesis of a compound with a piperazine moiety, highlighting the intricate steps needed to incorporate various functional groups, achieving a specific molecular structure with potential receptor binding capabilities (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and methoxyphenyl groups, such as Köysal et al. (2004)'s study, can be determined using techniques like X-ray crystallography. Such analyses reveal conformational details, including ring conformations and intermolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and interaction potential (Köysal et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various receptors or binding sites, influenced by their molecular configuration. Shim et al. (2002) investigated the molecular interactions of a piperazine derivative with cannabinoid receptors, providing insight into the steric and electronic factors that govern these interactions (Shim et al., 2002).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined through experimental studies, like those conducted by Anthal et al. (2018), which explore the crystal packing and intermolecular interactions of related compounds (Anthal et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability, are essential for predicting the compound's reactions and potential applications. Studies like that of Yousefi et al. (2018) demonstrate the synthesis of pyrans derivatives using piperazine as a catalyst, illustrating the versatility and reactivity of piperazine-containing compounds (Yousefi et al., 2018).
科学的研究の応用
G Protein-Biased Dopaminergics Discovery
Researchers have identified 1,4-disubstituted aromatic piperazines as key motifs recognized by aminergic G protein-coupled receptors. Notably, a specific study demonstrated the feasibility of designing G protein-biased partial agonists, showing potential as novel therapeutics for conditions like psychosis, through the strategic incorporation of heterocyclic appendages to the arylpiperazine core (Möller et al., 2017).
Anticonvulsant and Antimicrobial Properties
New derivatives, including compounds with structures similar to the subject compound, have shown potential as anticonvulsant agents. One study synthesized kojic acid derivatives and demonstrated their efficacy in seizure models without neurotoxicity, highlighting a significant area of application for similar chemical structures (Aytemi̇r et al., 2010).
Novel Radiotracers for PET Imaging
The exploration of analogues with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers has been a focus of research. These studies aim to improve diagnostic applications in oncology, suggesting that modifications to compounds similar to the one could yield valuable tools for medical imaging (Abate et al., 2011).
Synthesis and Evaluation of Antimicrobial Agents
Further research into 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which share a structural resemblance with the discussed compound, has indicated both anticonvulsant and antimicrobial activities. These findings suggest a broad spectrum of potential applications for such compounds in treating infections and seizures (Aytemi̇r et al., 2004).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds with specific receptors, such as the CB1 cannabinoid receptor, provide insight into their potential therapeutic applications. Such studies contribute to our understanding of the structural-functional relationships critical in drug design (Shim et al., 2002).
特性
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-26-22-4-2-3-21(17-22)25-13-11-24(12-14-25)20-5-9-23(10-6-20)18-19-7-15-27-16-8-19/h2-4,17,19-20H,5-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNXYJRFYQCXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。